molecular formula C25H23N3O B2894255 1-phenyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 637754-65-5

1-phenyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2894255
CAS No.: 637754-65-5
M. Wt: 381.479
InChI Key: ODANHUBBJVCHTK-UHFFFAOYSA-N
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Description

1-Phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a unique combination of a benzimidazole ring and a pyrrolidinone ring

Scientific Research Applications

1-Phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biology: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

Target of Action

It’s worth noting that compounds containingimidazole and pyrrolidine moieties have been associated with a broad range of chemical and biological properties . For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Similarly, pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . Pyrrolidine derivatives, on the other hand, are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole and pyrrolidine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the broad range of biological activities associated with imidazole and pyrrolidine derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .

Action Environment

It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by imidazole and pyrrolidin-2-one derivatives , this compound could potentially have interesting biological properties worth investigating.

Preparation Methods

The synthesis of 1-phenyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate precursor, often through a ring-closing reaction.

    Final Coupling: The final step involves coupling the benzimidazole and pyrrolidinone rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

1-Phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-Phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities.

    Pyrrolidinone Derivatives: These compounds feature the pyrrolidinone ring and are studied for their pharmacological properties.

The uniqueness of 1-phenyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one lies in the combination of these two rings, which can result in synergistic effects and enhanced biological activity.

Properties

IUPAC Name

1-phenyl-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c1-18(19-10-4-2-5-11-19)28-23-15-9-8-14-22(23)26-25(28)20-16-24(29)27(17-20)21-12-6-3-7-13-21/h2-15,18,20H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODANHUBBJVCHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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